2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves multi-step organic reactions. One common approach is the halogenation of a suitable phenyl precursor followed by the introduction of the dioxolane ring. The reaction conditions often require the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and potential applications. The combination of halogen and trifluoromethyl groups further enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C10H7BrF4O2 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-4-8(12)5(9-16-1-2-17-9)3-6(7)10(13,14)15/h3-4,9H,1-2H2 |
InChI Key |
CRKBHBAYOPATGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2F)Br)C(F)(F)F |
Origin of Product |
United States |
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